N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative, the compound can be synthesized through a series of substitution reactions.
Introduction of the methoxyethyl group: This step involves the alkylation of the thiophene ring with a methoxyethyl halide under basic conditions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 4-fluorophenylthiol and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene and phenyl rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The chlorothiophene and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-chlorophenyl)thio)acetamide
- N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
- N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)-2-((4-fluorophenyl)thio)acetamide
Uniqueness
The uniqueness of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c1-20-12(13-6-7-14(16)22-13)8-18-15(19)9-21-11-4-2-10(17)3-5-11/h2-7,12H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGUNDHCQACOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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